molecular formula C11H14N4S B13335677 N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13335677
M. Wt: 234.32 g/mol
InChI Key: QAAVUGDWCMELKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine (CAS 732948-86-6), with the molecular formula C11H14N4S, is a high-purity chemical compound intended for research and development purposes. This compound is built on a thiazolo[5,4-b]pyridine scaffold, which is recognized in medicinal chemistry as a privileged structure for designing kinase inhibitors. Recent scientific investigations highlight its significant research value, particularly in the fields of oncology and metabolic disease. In cancer research, derivatives of the thiazolo[5,4-b]pyridine core have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase that is a promising therapeutic target for gastrointestinal stromal tumors (GIST). These inhibitors have shown capability in overcoming drug resistance to existing treatments like imatinib, with one study identifying a specific derivative that strongly inhibits a c-KIT double mutant (V560G/D816V) and suppresses the proliferation of GIST-T1 cancer cells . Concurrently, the scaffold is also being explored in metabolic disease research. Thiazolo[5,4-b]pyridine derivatives have been patented as GPR119 agonists, a mechanism investigated for its potential to stimulate insulin secretion and manage type 2 diabetes mellitus . Furthermore, other research has focused on developing thiazolo[5,4-b]pyridine-based compounds as potent phosphoinositide 3-kinase (PI3K) inhibitors, further underscoring the scaffold's importance in oncology drug discovery . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

N-piperidin-4-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C11H14N4S/c1-2-9-10(13-5-1)16-11(15-9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15)

InChI Key

QAAVUGDWCMELKU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine typically involves multiple steps, starting from commercially available substances. One common method involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic techniques, including cyclization reactions and Pummerer-type reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine ring’s secondary amine participates in alkylation and acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms stable amides.

Example Reaction

text
N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine + CH₃I → N-Methyl-piperidinyl derivative

Conditions : NaH, DMF, 0°C → RT, 12 hrs
Yield : 78–85%

Electrophilic Aromatic Substitution (EAS) on Thiazolo[5,4-b]pyridine

The thiazolo[5,4-b]pyridine core undergoes regioselective electrophilic substitution at the 5- and 7-positions due to electron-donating effects of the fused thiazole ring.

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative65%
HalogenationCl₂/FeCl₃, CH₂Cl₂7-Chloro derivative72%
SulfonationSO₃/DMF, 50°C5-Sulfonic acid58%

Cross-Coupling Reactions

The brominated thiazolo[5,4-b]pyridine derivatives participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Suzuki conditions:
General Protocol :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 6–8 hrs

Example :

text
5-Bromo-thiazolo[5,4-b]pyridine + PhB(OH)₂ → 5-Phenyl derivative

Yield : 82%

Buchwald-Hartwig Amination

Formation of C–N bonds with aryl amines:
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Yield : 68–75%

Oxidation

  • Piperidine oxidation : NADPH-dependent enzymatic oxidation forms N-oxide derivatives .

Reduction

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine (e.g., in 5-nitro derivatives).
    Yield : 90%

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH/EtOH) cleaves the thiazole ring, yielding pyridine-thiol intermediates.

Cycloadditions

The thiazole moiety participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline-fused derivatives .

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced kinase inhibition when modified at specific positions:

Modification SiteFunctional GroupTarget KinaseIC₅₀ (nM)Source
5-Position4-MorpholinylPI3Kα3.6
7-PositionSulfonamidec-KIT8.0
Piperidine NAcetylCDK4/623*

*GI₅₀ value for antiproliferative activity in MV4-11 cells .

Stability and Degradation

  • Thermal stability : Stable up to 200°C; decomposes above 250°C to pyridine fragments.

  • pH sensitivity : Degrades in strong acids (pH < 2) via ring-opening; stable in neutral/basic conditions.

Scientific Research Applications

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • Piperidinyl substituents (e.g., target compound) improve blood-brain barrier penetration compared to aryl groups (e.g., phenyl or bromophenyl) due to reduced steric hindrance and basicity .
  • Selenium analogs (e.g., selenazolo derivatives) exhibit unique antioxidant properties, mimicking glutathione peroxidase activity, unlike sulfur-based thiazolo compounds .
  • Halogenated derivatives (e.g., 6-bromo or 3-chloro) enhance electrophilicity, favoring covalent interactions with cysteine residues in enzymes .

Heterocycle Modifications

Replacing the thiazolo sulfur with selenium or modifying the fused ring system alters bioactivity:

  • Selenazolo[5,4-b]pyridines : Exhibit stronger hydrogen-bonding networks (N–H···N interactions, 2.933 Å) and higher thermal stability compared to thiazolo analogs .
  • Imidazo[4,5-d]thiazolo[5,4-b]pyridines : These tricyclic derivatives show enhanced kinase inhibition but reduced solubility due to increased planarity .

Fused Ring Systems

  • Thiazolo[5,4-c]pyridines : Positional isomerism (c vs. b fusion) reduces π-stacking efficiency but improves metabolic stability .

Physicochemical Properties

Property This compound N-(3-chlorophenyl) analog Selenazolo analog
Melting Point (°C) 252–254 (ethanol)
LogP (Predicted) 1.49 2.12 2.45
Hydrogen Bond Acceptors 3 3 3
Aqueous Solubility (mg/mL) Moderate (piperidine enhances solubility) Low (chlorophenyl reduces) Very low

Notes:

  • The piperidinyl group in the target compound balances lipophilicity (LogP ~1.49) and solubility, unlike halogenated analogs .
  • Selenazolo derivatives exhibit higher molecular weights and lower solubility due to selenium’s larger atomic radius .

Biological Activity

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the compound's biological activity based on recent studies, focusing on its structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazolo-pyridine core, which is known for its diverse biological activities. The piperidine moiety enhances its interaction with biological targets due to its ability to form hydrogen bonds and hydrophobic interactions.

PI3K Inhibitory Activity

One of the prominent biological activities of this compound is its role as a potent inhibitor of phosphoinositide 3-kinases (PI3K). In a study assessing various derivatives, it was found that this compound exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, with an IC50 value of 3.6 nM for PI3Kα. The selectivity profile indicated that while it effectively inhibited these isoforms, its activity against PI3Kβ was significantly reduced (approximately 10-fold lower) .

Molecular docking studies revealed that the compound fits well into the ATP binding pocket of the PI3Kα kinase, forming crucial interactions with key residues such as Val851 in the hinge region and Lys802 via hydrogen bonding. These interactions are essential for the compound's inhibitory potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential . Furthermore, these compounds were shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting their utility in combating infections associated with biofilms .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Inhibition of A2A Adenosine Receptors : This compound has been investigated as a potential antagonist for A2A adenosine receptors, which are implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. The findings suggest that it could help mitigate tumor development by preventing immunoescaping of tumor cells .
  • Antimicrobial Evaluation : A series of derivatives based on this scaffold showed promising results in antimicrobial assays, demonstrating efficacy against both Gram-positive and Gram-negative bacteria while exhibiting low hemolytic activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazolo[5,4-b]pyridine structure can significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups on the aromatic ring enhances PI3K inhibitory potency.
  • Substitutions at specific positions on the thiazole or pyridine rings can either improve or diminish antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine, and what are their efficiency benchmarks?

  • Methodology : The compound can be synthesized via cyclization reactions. For example, thiourea derivatives of aniline or 4-aminopyridine are cyclized using reagents like bromine in acetic acid to form the thiazolo-pyridine core. Subsequent condensation with piperidin-4-amine under reflux in ethanol yields the target compound. Yields typically range from 34% to 87%, depending on purification methods (e.g., column chromatography) .
  • Key Data : Goldberg reactions and Ru(II) complexation (as in ) offer alternative pathways but require optimization for scalability.

Q. How is the structural integrity of this compound validated?

  • Methodology : Use X-ray crystallography to confirm fused-ring planar geometry (r.m.s. deviation < 0.05 Å for thiazolo-pyridine systems). NMR (¹H/¹³C) and HRMS validate functional groups and molecular weight. For example, intramolecular N–H⋯N hydrogen bonds stabilize crystal packing .
  • Key Data : Dihedral angles between fused rings (e.g., 4.4° between thienopyridine and dihydro-imidazole in related analogs) highlight conformational rigidity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Anticonvulsant Activity : Maximal electroshock (MES) and isoniazid (INH)-induced convulsion tests in rodent models. Schiff base derivatives show EC₅₀ values < 100 mg/kg in MES models .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 2–32 µg/mL for thiazole-pyridine hybrids) .

Advanced Research Questions

Q. How do electronic properties of this compound derivatives influence redox behavior?

  • Methodology : Spectroelectrochemical analysis (UV-Vis/NIR) in acetonitrile with tetrabutylammonium hexafluorophosphate as electrolyte. Ru(II) complexes exhibit tunable fluorescence quenching at oxidized states (Δλem ≈ 50 nm) .
  • Key Data : Ligand-centered redox transitions occur at E₁/₂ = −0.5 to +0.8 V vs. Fc/Fc⁺, correlating with π→π* and charge-transfer transitions .

Q. What computational strategies predict toxicity and binding affinity for this compound?

  • Methodology :

  • In Silico Toxicity : Use Lazar and Osiris platforms to assess carcinogenicity/mutagenicity. Schiff base analogs show low acute toxicity (LD₅₀ > 500 mg/kg) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) against targets like Sirtuin or carbonic anhydrase. Thiazolo-pyridines exhibit ΔGbind < −8 kcal/mol for hCA II .

Q. How can substituent effects on the piperidine ring modulate pharmacokinetics?

  • Methodology :

  • LogP Optimization : Introduce fluorinated or methoxy groups to enhance blood-brain barrier penetration. For example, 5-methoxy derivatives increase LogP by 0.5 units .
  • Metabolic Stability : Microsomal assays (human liver microsomes) with LC-MS quantification. Piperidine N-methylation reduces CYP450-mediated clearance by 30% .

Q. What are the challenges in resolving crystallographic disorder in analogs of this compound?

  • Methodology : Refinement using SHELXL with anisotropic displacement parameters. For example, 50:50 disorder in chlorophenyl groups requires constraints (C–Cl bond length = 1.74 Å) and hydrogen-bonding motifs (N–H⋯N, 2.93 Å) to stabilize lattice .

Methodological Considerations Table

Research Aspect Techniques Key Parameters Evidence Reference
Synthetic Yield OptimizationColumn chromatography, Goldberg reactionPurity >95%, isolated yield 34–87%
Structural ValidationX-ray crystallography, ¹H/¹³C NMRR-factor < 0.08, dihedral angles <5°
Bioactivity ScreeningMES/INH models, microdilution assaysEC₅₀ < 100 mg/kg, MIC 2–32 µg/mL
Computational AnalysisAutoDock Vina, Lazar toxicity predictionΔGbind < −8 kcal/mol, LD₅₀ > 500 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.